1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, also known as MDP, is a chemical compound that has been widely studied for its potential applications in scientific research. MDP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has also been shown to modulate the activity of various enzymes and transcription factors, including COX-2, NF-κB, and HO-1.
Biochemical and Physiological Effects:
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has also been shown to modulate the immune response, with potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole in lab experiments is its well-characterized structure and mechanism of action, which allows for precise and targeted studies. However, one limitation of using 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of various diseases. Additionally, the development of 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole analogs with improved properties and reduced toxicity could also be an interesting area of research.
Synthesis Methods
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. Other methods include the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl isocyanate with 3-methyl-1H-pyrazole or the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl hydrazide with 3-methyl-1H-pyrazole in the presence of a base.
Scientific Research Applications
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been studied for its potential applications in a range of scientific research areas, including neuroscience, immunology, and cancer research. In neuroscience, 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In immunology, 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been studied for its ability to modulate the immune response, with potential applications in the treatment of autoimmune diseases. In cancer research, 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFBCOAKDPNDOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole |
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